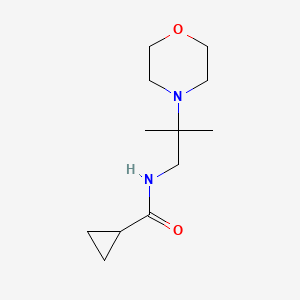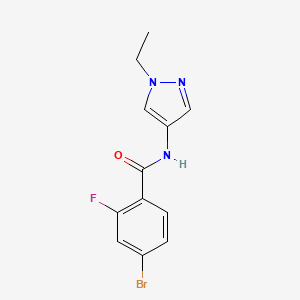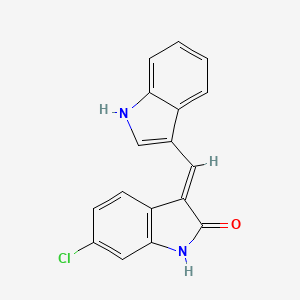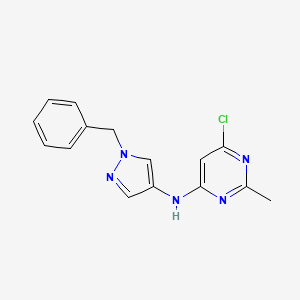![molecular formula C14H19NO4 B14909433 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid](/img/structure/B14909433.png)
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid is an organic compound with a complex structure that includes a morpholine ring, a hydroxy group, and a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid typically involves the reaction of 2,6-dimethylmorpholine with phenylacetic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as esterification, hydrolysis, and purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylacetic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenylacetic acid groups may play a role in binding to enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino}benzoic acid
- 2-{(2R,6S)-2,6-dimethylmorpholine-4-sulfonylamino}acetic acid
Uniqueness
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C14H19NO4/c1-10-8-15(9-11(2)19-10)14(18,13(16)17)12-6-4-3-5-7-12/h3-7,10-11,18H,8-9H2,1-2H3,(H,16,17)/t10-,11+,14? |
Clave InChI |
SNJQHSRMEWCNGF-BVUQATHDSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C)C(C2=CC=CC=C2)(C(=O)O)O |
SMILES canónico |
CC1CN(CC(O1)C)C(C2=CC=CC=C2)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)
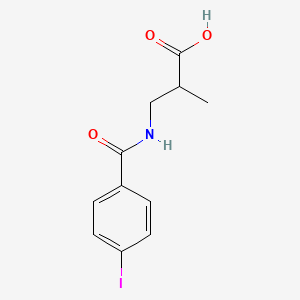

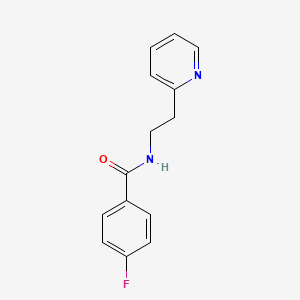

![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14909391.png)
![tert-Butyl (R)-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14909393.png)
